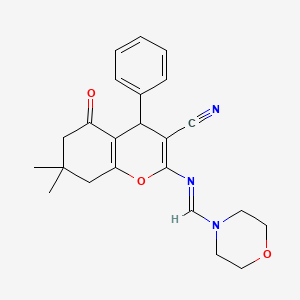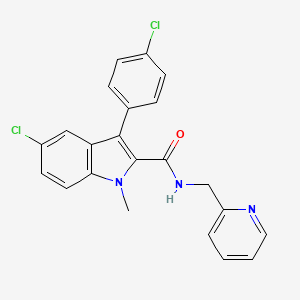![molecular formula C22H23BrN4O5 B10874664 N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874664.png)
N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features a brominated indole core, a morpholinomethyl group, and a methoxyphenoxy aceto hydrazide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The morpholinomethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and morpholine. The final step involves the condensation of the brominated indole derivative with 2-(2-methoxyphenoxy)acetic acid hydrazide under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is not fully understood. indole derivatives are known to interact with multiple molecular targets, including enzymes and receptors, through various pathways . The compound’s brominated indole core and morpholinomethyl group may contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
5-Bromoindole: A brominated indole derivative with fewer functional groups.
Morpholinomethyl indole derivatives: Compounds with similar morpholinomethyl groups but different substituents on the indole core.
Uniqueness
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, a morpholinomethyl group, and a methoxyphenoxy aceto hydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C22H23BrN4O5 |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H23BrN4O5/c1-30-18-4-2-3-5-19(18)32-13-20(28)24-25-21-16-12-15(23)6-7-17(16)27(22(21)29)14-26-8-10-31-11-9-26/h2-7,12,29H,8-11,13-14H2,1H3 |
InChI Key |
UTRWDORDRJHJEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B10874585.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10874593.png)

![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
![(2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10874631.png)
![(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10874632.png)
![3,3,11-trimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874638.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874639.png)
![N'-(4-butylphenyl)-N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10874649.png)

![2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874652.png)
![5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B10874658.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B10874659.png)
